molecular formula C17H35BrO3 B14387350 Acetic acid;1-bromopentadecan-2-ol CAS No. 90012-71-8

Acetic acid;1-bromopentadecan-2-ol

Katalognummer: B14387350
CAS-Nummer: 90012-71-8
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: TZWSBNFUMKMLOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;1-bromopentadecan-2-ol is an organic compound that combines the properties of acetic acid and a brominated alcohol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. 1-bromopentadecan-2-ol is a brominated alcohol, which means it contains a bromine atom attached to a long carbon chain with a hydroxyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-bromopentadecan-2-ol can be achieved through several methods. One common approach involves the bromination of pentadecan-2-ol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;1-bromopentadecan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of pentadecan-2-ol.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Acetic acid;1-bromopentadecan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of acetic acid;1-bromopentadecan-2-ol involves its interaction with molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. For example, the hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding and other interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid;1-bromopentadecan-2-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

90012-71-8

Molekularformel

C17H35BrO3

Molekulargewicht

367.4 g/mol

IUPAC-Name

acetic acid;1-bromopentadecan-2-ol

InChI

InChI=1S/C15H31BrO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16;1-2(3)4/h15,17H,2-14H2,1H3;1H3,(H,3,4)

InChI-Schlüssel

TZWSBNFUMKMLOT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCC(CBr)O.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.